molecular formula C12H10INO2S B13683561 Ethyl 2-(3-Iodophenyl)thiazole-4-carboxylate

Ethyl 2-(3-Iodophenyl)thiazole-4-carboxylate

Cat. No.: B13683561
M. Wt: 359.18 g/mol
InChI Key: GQWNPKAYLFDTIS-UHFFFAOYSA-N
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Description

Ethyl 2-(3-Iodophenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an ethyl ester group at the 4-position and an iodophenyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-Iodophenyl)thiazole-4-carboxylate typically involves the condensation of 3-iodoaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

Molecular Formula

C12H10INO2S

Molecular Weight

359.18 g/mol

IUPAC Name

ethyl 2-(3-iodophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H10INO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3

InChI Key

GQWNPKAYLFDTIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)I

Origin of Product

United States

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